6-Methylhept-5-en-2-yl acetate
6-Methylhept-5-en-2-yl acetate
(±)-6-methyl-5-hepten-2-yl acetate, also known as 5-hepten-2-ol, 6-methyl-, 2-acetate or 1, 5-dimethylhex-4-enyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-6-methyl-5-hepten-2-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-6-methyl-5-hepten-2-yl acetate is primarily located in the membrane (predicted from logP) (±)-6-methyl-5-hepten-2-yl acetate has a fruity taste.
Brand Name:
Vulcanchem
CAS No.:
19162-00-6
VCID:
VC21043830
InChI:
InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3
SMILES:
CC(CCC=C(C)C)OC(=O)C
Molecular Formula:
C10H18O2
Molecular Weight:
170.25 g/mol
6-Methylhept-5-en-2-yl acetate
CAS No.: 19162-00-6
Cat. No.: VC21043830
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)-6-methyl-5-hepten-2-yl acetate, also known as 5-hepten-2-ol, 6-methyl-, 2-acetate or 1, 5-dimethylhex-4-enyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-6-methyl-5-hepten-2-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-6-methyl-5-hepten-2-yl acetate is primarily located in the membrane (predicted from logP) (±)-6-methyl-5-hepten-2-yl acetate has a fruity taste. |
|---|---|
| CAS No. | 19162-00-6 |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 6-methylhept-5-en-2-yl acetate |
| Standard InChI | InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3 |
| Standard InChI Key | ZAKWGQOSOHQPJA-UHFFFAOYSA-N |
| SMILES | CC(CCC=C(C)C)OC(=O)C |
| Canonical SMILES | CC(CCC=C(C)C)OC(=O)C |
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